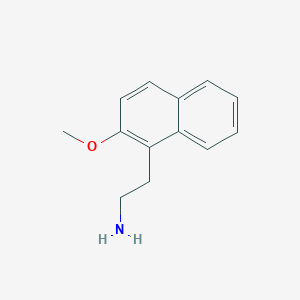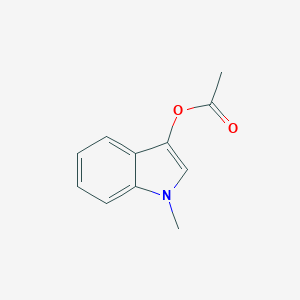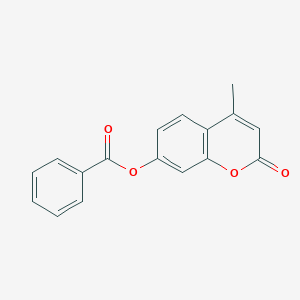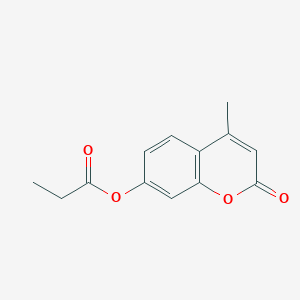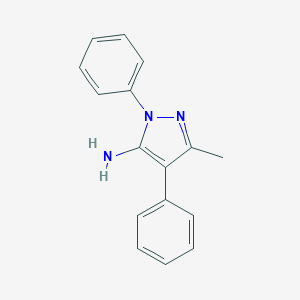
2,6-Bis(benzyloxy)pyridine
Vue d'ensemble
Description
2,6-Bis(benzyloxy)pyridine is an organic compound with the molecular formula C19H17NO2 . It has an average mass of 291.344 Da and a monoisotopic mass of 291.125916 Da . It is also known by its IUPAC name, 2,6-bis(phenylmethoxy)pyridine .
Synthesis Analysis
Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine has been demonstrated using whole-cell biocatalysis . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .Molecular Structure Analysis
The molecular structure of 2,6-Bis(benzyloxy)pyridine includes three hydrogen bond acceptors, zero hydrogen bond donors, and six freely rotating bonds . Its molar refractivity is 86.7±0.3 cm³, and it has a polar surface area of 31 Ų .Physical And Chemical Properties Analysis
2,6-Bis(benzyloxy)pyridine has a density of 1.2±0.1 g/cm³ and a boiling point of 425.7±35.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.0 mmHg at 25°C, and it has an enthalpy of vaporization of 65.4±3.0 kJ/mol . The flash point is 153.6±16.2 °C .Applications De Recherche Scientifique
2,6-Bis(benzyloxy)pyridine: A Comprehensive Analysis of Scientific Research Applications
Chemosensor for Fluoride Ions Detection: 2,6-Bis(benzyloxy)pyridine has been employed as a chemosensor for the detection of fluoride ions. This application is crucial in environmental monitoring and public health as fluoride levels in drinking water need to be carefully controlled .
2. Sensor for Toxic Metabolites of Benzene This compound may serve as a sensor for detecting toxic metabolites of benzene, such as phenol, hydroquinone, resorcinol, catechol, and p-benzoquinone. These metabolites can be harmful, and their detection is vital for ensuring safety in environments where benzene exposure may occur .
Component in Mechanically Interlocked Catenanes: The related compound 2,6-bis(N-alkyl-benzimidazolyl)pyridine has been utilized to access mechanically interlocked catenanes via metal-templating. This application is significant in the field of molecular machines and nanotechnology .
4. Research on Rod-like Dinuclear Ru(II) Polypyridine Compounds Studies involving rod-like dinuclear Ru(II) polypyridine compounds, which include derivatives of 2,6-bis(benzyloxy)-3-bromopyridine, have highlighted their notable absorption spectra, redox behavior, and photophysical properties. These characteristics are essential for developing new materials with potential applications in electronics and photonics.
NMR, HPLC, LC-MS, UPLC Analysis: 2,6-Bis(benzyloxy)pyridine can be analyzed using various techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), LC-MS (Liquid Chromatography-Mass Spectrometry), and UPLC (Ultra Performance Liquid Chromatography).
6. Potential as Ligands in Coordination Chemistry Pyridine derivatives like 2,6-Bis(benzyloxy)pyridine have potential applications as ligands in coordination chemistry. This field explores the complex interactions between metal ions and organic molecules, which can lead to the development of new catalysts and materials .
Propriétés
IUPAC Name |
2,6-bis(phenylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-8-16(9-4-1)14-21-18-12-7-13-19(20-18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREZYNKPQCIUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356136 | |
| Record name | 2,6-bis(benzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(benzyloxy)pyridine | |
CAS RN |
16727-46-1 | |
| Record name | 2,6-Bis(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-bis(benzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)
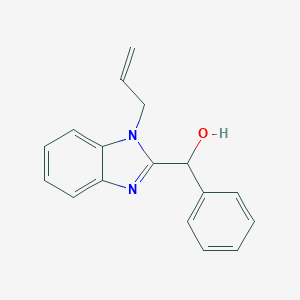
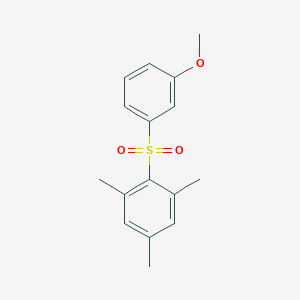


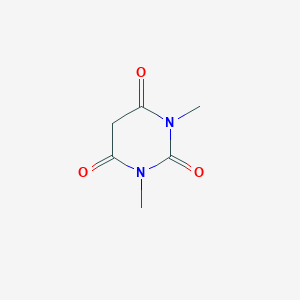
![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)
